Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate

Antiparasitic drug discovery Dihydrofolate reductase inhibition Selectivity profiling

Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate (CAS 956700-84-8, MFCD11707069, MW 380.44 g/mol) is a C-6 unsubstituted tetrahydropyrimidine derivative bearing N1- and N3-phenyl substituents and two ethyl ester groups at the 4,5-positions. This scaffold is assembled via one-pot multicomponent reactions of dialkyl acetylenedicarboxylate, aniline, and formaldehyde.

Molecular Formula C22H24N2O4
Molecular Weight 380.4 g/mol
Cat. No. B11765152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate
Molecular FormulaC22H24N2O4
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(CN(C1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC
InChIInChI=1S/C22H24N2O4/c1-3-27-21(25)19-15-23(17-11-7-5-8-12-17)16-24(18-13-9-6-10-14-18)20(19)22(26)28-4-2/h5-14H,3-4,15-16H2,1-2H3
InChIKeyNROHKQXGAWAUKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate (CAS 956700-84-8): Core Identity and Procurement-Relevant Class Context


Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate (CAS 956700-84-8, MFCD11707069, MW 380.44 g/mol) is a C-6 unsubstituted tetrahydropyrimidine derivative bearing N1- and N3-phenyl substituents and two ethyl ester groups at the 4,5-positions . This scaffold is assembled via one-pot multicomponent reactions of dialkyl acetylenedicarboxylate, aniline, and formaldehyde . The compound has been assigned the internal code LH-2703 in pharmacological studies investigating anti-inflammatory and antinociceptive activities . Unlike its N,N′-dicyclohexyl (ZL-5010) and N,N′-dicyclopentyl (ZL-5015) in-class analogs, the diphenyl substitution pattern imparts distinct electronic and steric properties that translate into a differentiated biological profile.

Why Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate Cannot Be Interchanged with ZL-5010 or ZL-5015 in Anti-Inflammatory or Antiparasitic Research Programs


The 1,3-disubstituted tetrahydropyrimidine-4,5-dicarboxylate class exhibits pronounced N-substituent-dependent pharmacology. While ZL-5010 (N,N′-dicyclohexyl) and ZL-5015 (N,N′-dicyclopentyl) have been characterized for anti-inflammatory activity primarily through IL-1β and TNF-α suppression, the N,N′-diphenyl analog LH-2703 operates through a mechanistically distinct pathway involving PGE2 and NO inhibition . Furthermore, the diphenyl derivative demonstrates measurable selectivity for parasitic dihydrofolate reductase (DHFR) over the human enzyme—a property not reported for the dicyclohexyl or dicyclopentyl congeners . Generic substitution within this scaffold class therefore carries a high risk of introducing an undesired target engagement profile and losing the specific biological signature required for a given research application.

Quantitative Differentiation Evidence for Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate vs. In-Class Analogs


Parasite vs. Human DHFR Selectivity: A Differentiated Antiparasitic Liability Profile Absent in ZL-5010 and ZL-5015

The target compound demonstrates measurable inhibition of Trypanosoma brucei DHFR-TS (IC50 = 2,900 nM) and Leishmania major DHFR-TS (IC50 = 1,110 nM), while exhibiting negligible activity against human DHFR (IC50 > 10,000 nM) . This yields selectivity indices of >3.4-fold (T. brucei vs. human) and >9.0-fold (L. major vs. human). No comparable DHFR inhibition data have been reported for the dicyclohexyl analog ZL-5010 or the dicyclopentyl analog ZL-5015, making DHFR-targeted antiparasitic applications uniquely accessible to the diphenyl derivative within this scaffold class.

Antiparasitic drug discovery Dihydrofolate reductase inhibition Selectivity profiling

Divergent In Vitro Anti-Inflammatory Mechanism: PGE2/NO Pathway Inhibition vs. IL-1β/TNF-α Dominance of ZL-5010

In LPS-stimulated mouse peritoneal macrophages, LH-2703 (the target compound) inhibited PGE2 production with a minimum effective concentration (MEC) of 20 μmol/L and NO production with an MEC of 40 μmol/L . In contrast, ZL-5010, evaluated in the same cell type under comparable LPS stimulation, inhibited IL-1β at 10 μmol/L and TNF-α at 20 μmol/L, with no reported suppression of PGE2 or NO . This divergence in downstream inflammatory mediator targeting—PGE2/NO axis for the diphenyl analog vs. IL-1β/TNF-α for the dicyclohexyl analog—indicates that the two compounds engage non-identical anti-inflammatory mechanisms, likely driven by N-substituent effects on target binding or signaling pathway modulation.

Anti-inflammatory pharmacology Cytokine profiling Prostaglandin E2 inhibition

Synthesis Efficiency Benchmark: 88% Yield Under PEG-Mediated Green Conditions vs. Multi-Step Alternatives for Analog Scaffolds

The target compound is accessible in 88% isolated yield via a one-pot, three-component reaction of diethyl but-2-ynedioate, aniline, and formaldehyde in PEG-400 at 70–80 °C over 2 hours, with straightforward ether-extractive workup and no chromatographic purification required beyond preparative TLC . A related iodine-catalyzed protocol delivers the dimethyl ester analog in 84.6% yield at room temperature within 5 minutes . While the N,N′-dicyclohexyl (ZL-5010) and N,N′-dicyclopentyl (ZL-5015) analogs are also accessible via multicomponent routes, their published syntheses require cyclohexylamine or cyclopentylamine as starting amines, which are less aromatic and may necessitate different purification strategies. The diphenyl derivative benefits from the crystallinity of the aniline-derived product (mp 85–86 °C as a yellow crystal ), facilitating solid-state characterization and batch-to-batch quality control that may be more challenging for oily aliphatic-amine-derived analogs.

Green chemistry synthesis Multicomponent reaction efficiency Procurement scalability

Aggregation-Induced Emission (AIE) Scaffold Membership: Fluorescence Utility Not Shared by Saturated N-Alkyl Analogs

The target compound belongs to the C-6 unsubstituted tetrahydropyrimidine structural class that exhibits aggregation-induced emission enhancement (AIEE): these compounds are practically non-emissive in solution but emit strong blue or green fluorescence upon aggregation, with reported fluorescence quantum yields reaching up to 93% for representative members of the series . The AIEE phenomenon in this scaffold is critically dependent on the presence of aromatic N-substituents (R2 and R4) that enable J-aggregation in the solid state; THPs with aliphatic N-substituents are reportedly non-emissive even upon aggregation . Consequently, the N,N′-diphenyl substitution of the target compound is a prerequisite for AIE activity, whereas the N,N′-dicyclohexyl (ZL-5010) and N,N′-dicyclopentyl (ZL-5015) analogs, bearing fully saturated N-substituents, are predicted to lack AIE properties based on established structure-property relationships.

Aggregation-induced emission Fluorescent probe development C-6 unsubstituted tetrahydropyrimidines

Prioritized Application Scenarios for Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate Based on Verified Differentiation Evidence


Antiparasitic Drug Discovery: DHFR Selectivity Tool Compound for Trypanosoma and Leishmania Target Validation

The compound's selectivity window (>3.4-fold for T. brucei DHFR-TS and >9-fold for L. major DHFR-TS vs. human DHFR ) positions it as a tractable starting point for structure-activity relationship (SAR) campaigns targeting kinetoplastid DHFR. Unlike ZL-5010 and ZL-5015, for which no DHFR engagement data exist, this compound provides a validated chemical probe for assessing on-target vs. off-target effects in parasite enzyme assays. Procurement should prioritize batches with confirmed purity (NLT 98%) and full analytical characterization (NMR, HRMS) to ensure reproducible IC50 measurements.

PGE2/NO-Driven Inflammation Models: Pathway-Specific Pharmacological Tool Distinct from IL-1β/TNF-α Inhibitors

LH-2703 inhibits PGE2 (MEC 20 μmol/L) and NO (MEC 40 μmol/L) in LPS-stimulated macrophages , a mediator profile that differentiates it from ZL-5010 (active against IL-1β at 10 μmol/L and TNF-α at 20 μmol/L ). Researchers investigating COX-2/PGE2 or iNOS/NO signaling in inflammatory disease models should select LH-2703 over ZL-5010, as the latter lacks published activity on these endpoints. In vivo analgesia and anti-edema efficacy have been confirmed in mouse writhing, hot-plate, xylene-induced ear edema, and carrageenan-induced paw edema models.

Aggregation-Induced Emission (AIE) Material Development: Aromatic N-Substituent THP Scaffold for Solid-State Fluorophores

The C-6 unsubstituted tetrahydropyrimidine core with N,N′-diphenyl substitution satisfies the structural prerequisite for AIEE behavior—aromatic N-substituents enabling J-aggregation . Aliphatic N-substituted analogs (ZL-5010, ZL-5015) are predicted to be non-emissive. Procurement for AIE research should specify the diethyl ester derivative to ensure compatibility with established synthetic protocols and to leverage the crystalline nature (mp 85–86 °C) for reliable solid-state optical characterization.

Green Chemistry and Scalable Synthesis Development: High-Yield One-Pot Protocol Benchmarking

The PEG-400-mediated synthesis delivering 88% yield in a one-pot, three-component format with simple extractive workup makes this compound an attractive benchmark substrate for developing and optimizing sustainable heterocycle synthesis methodologies. The use of inexpensive, commercially available aniline and diethyl acetylenedicarboxylate, combined with the recyclability of the PEG solvent system, supports cost-effective scale-up for research material production.

Quote Request

Request a Quote for Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.